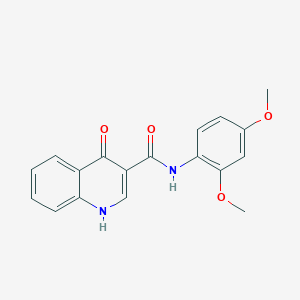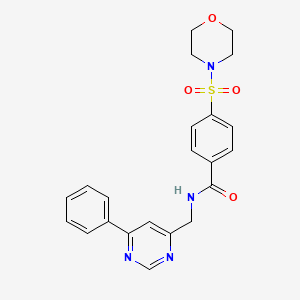
4-(morpholinosulfonyl)-N-((6-phenylpyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(morpholinosulfonyl)-N-((6-phenylpyrimidin-4-yl)methyl)benzamide, also known as P1446A-05, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Synthesis and Chemical Modifications
- The compound has been involved in the synthesis of pyrimidine derivatives and related compounds, showcasing its utility in creating complex molecular structures with potential biological activities (Takamizawa, Hirai, & Hamashima, 1968). Similarly, its derivatives have been used in the synthesis of dihydro-1,2,4-triazin-6(1H)-ones, highlighting its versatility in chemical transformations (Collins, Hughes, & Johnson, 2000).
Anticonvulsant Activity
- Enaminones synthesized from cyclic beta-dicarbonyl precursors, including derivatives of the targeted compound, have shown potent anticonvulsant activity, emphasizing its potential in developing new therapeutic agents (Edafiogho et al., 1992).
Antimicrobial Activity
- The compound's derivatives have been explored for their antimicrobial properties, indicating its application in addressing microbial resistance and developing new antimicrobial agents (Attia et al., 2013).
Anticancer Activity
- Research on 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, which could be structurally related to the targeted compound, showed effective inhibitory activity against various cancer cell lines, suggesting its potential in anticancer drug development (Xiong et al., 2020).
Chemical Structure and Pharmacological Potential
- The synthesis and characterization of benzamide derivatives, including the targeted compound, have been investigated for their potential pharmacological applications, such as anti-fatigue effects, further demonstrating the wide-ranging possibilities for its application in medicinal chemistry (Wu et al., 2014).
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-22(23-15-19-14-21(25-16-24-19)17-4-2-1-3-5-17)18-6-8-20(9-7-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNHEXNAVXNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)
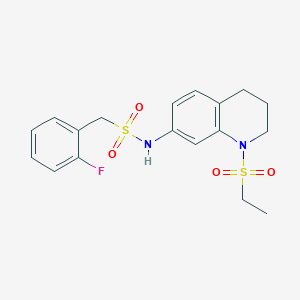
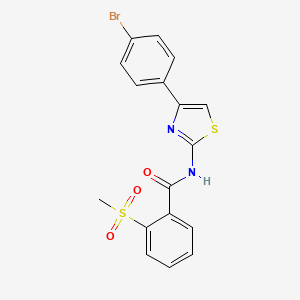
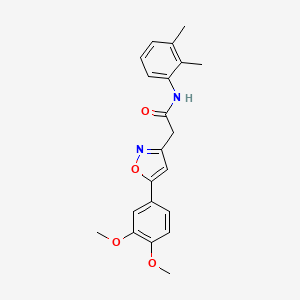
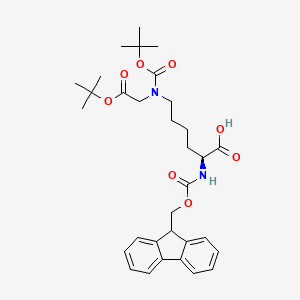
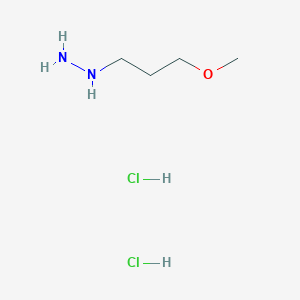
![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)
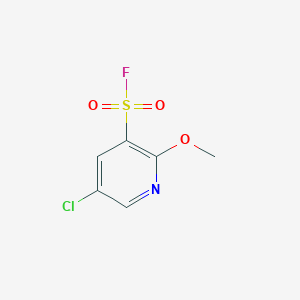
![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)
![Dimethyl[4-(phenylamino)pteridin-2-yl]amine](/img/structure/B2963816.png)
